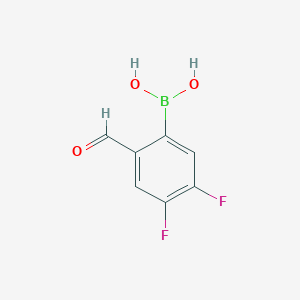

4,5-Difluoro-2-formylphenylboronic acid

Descripción

4,5-Difluoro-2-formylphenylboronic acid is a fluorinated aromatic boronic acid derivative characterized by a phenyl ring substituted with two fluorine atoms at the 4- and 5-positions, a formyl (-CHO) group at the 2-position, and a boronic acid (-B(OH)₂) moiety. Fluorinated arylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials. The formyl group enhances reactivity for further derivatization, while fluorine substituents modulate electronic effects and metabolic stability .

Propiedades

IUPAC Name |

(4,5-difluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZRCFSCIRPYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C=O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-formylphenylboronic acid typically involves the borylation of a fluorinated phenyl precursor. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4,5-Difluoro-2-formylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Carboxylic Acids: Formed through oxidation of the formyl group.

Alcohols: Formed through reduction of the formyl group.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

DFPBA is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Antihypertensive Agents : DFPBA has been used in the synthesis of active compounds like telmisartan, which is an AT1 antagonist used for hypertension treatment.

- Anticancer Compounds : It serves as a building block for synthesizing compounds that target cancer pathways, enhancing selectivity and efficacy.

Suzuki Coupling Reactions

DFPBA is a critical reagent in Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds:

- Formation of Biaryl Compounds : It facilitates the coupling of aryl halides with boronic acids to produce biaryl compounds that are essential in drug discovery.

- Synthesis of Aryl Heterocycles : The compound is employed in creating complex heterocyclic structures that exhibit biological activity.

Enzyme Stabilization

In industrial applications, DFPBA acts as an enzyme stabilizer:

- Detergent Formulations : It is added to formulations containing proteases and lipases to enhance their stability and activity during storage.

- Biocatalysis : The compound helps maintain enzyme activity in various biocatalytic processes.

Material Science

DFPBA is also explored in material science for developing functional materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability and chemical resistance.

- Nanomaterials : The compound plays a role in synthesizing nanostructured materials with potential applications in electronics and optics.

Case Study 1: Synthesis of Telmisartan

A study highlighted the efficient synthesis of telmisartan using DFPBA through a multi-step process involving Suzuki coupling. This method improved yield and reduced costs compared to traditional methods.

Case Study 2: Enzyme Stabilization

Research demonstrated that incorporating DFPBA into detergent formulations significantly reduced the loss of enzymatic activity over time, leading to more effective cleaning products.

Mecanismo De Acción

The mechanism by which 4,5-Difluoro-2-formylphenylboronic acid exerts its effects is primarily through its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The presence of fluorine atoms enhances the compound’s reactivity and stability by influencing the electronic properties of the phenyl ring .

Comparación Con Compuestos Similares

Electronic and Steric Effects

- Fluorine Substitution: The 4,5-difluoro configuration increases the boronic acid’s Lewis acidity compared to non-fluorinated analogs (e.g., 4-formylphenylboronic acid), enhancing its reactivity in cross-coupling reactions. Fluorine’s electron-withdrawing nature also stabilizes the boronate intermediate .

- Formyl vs. Methoxy : The formyl group (electron-withdrawing) at the 2-position creates a more electrophilic aromatic system than methoxy (electron-donating), accelerating nucleophilic attacks in Suzuki reactions. This contrasts with (4,5-Difluoro-2-methoxyphenyl)boronic acid, where the methoxy group reduces reactivity .

Physicochemical Properties

- Solubility : Fluorine atoms and the formyl group may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., 2-Fluoro-5-hydroxymethylphenylboronic acid) .

- Stability : The formyl group’s reactivity necessitates careful storage (e.g., under inert atmosphere), whereas methoxy or hydroxymethyl derivatives are more stable under ambient conditions .

Pharmacological Potential

For example, difluorodeoxycytidine (dFdC) analogs demonstrate enhanced cytotoxicity due to fluorine’s metabolic stabilization , suggesting similar benefits for fluorinated arylboronic acids in prodrug design.

Material Science

The compound’s dual functionality (boronic acid and formyl) makes it a candidate for synthesizing covalent organic frameworks (COFs) or sensors. Analogous difluoro-methoxy derivatives are employed in luminescent materials .

Actividad Biológica

4,5-Difluoro-2-formylphenylboronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique structural arrangement that includes two fluorine atoms and a formyl group, which may enhance its biological activity and reactivity in various chemical reactions.

Chemical Structure and Properties

- Molecular Formula : C7H6B F2O3

- Key Functional Groups : Boronic acid and formyl group

- Synthesis Methods : Various synthetic routes exist for producing this compound, typically involving the introduction of fluorine substituents onto phenylboronic acids.

The presence of the boronic acid functional group allows for participation in cross-coupling reactions, critical for forming carbon-carbon bonds in organic synthesis. The difluoro substitution pattern is particularly appealing in drug design due to its potential to improve pharmacokinetic properties.

Antimicrobial Activity

Research indicates that related compounds, such as other 2-formylphenylboronic acids, exhibit antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various microorganisms, including Candida albicans and Escherichia coli. The mechanism of action often involves binding to specific enzymes like leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria and fungi .

Comparative Antimicrobial Activity Table

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | Not specified | Moderate |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | Lower MIC than AN2690 | High |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | Lower MIC than AN2690 | Moderate |

| This compound | Various strains (hypothetical) | Not yet documented | Potential |

The proposed mechanism for the antimicrobial activity of boronic acids includes:

- Transmetalation Processes : These are essential during cross-coupling reactions.

- Enzyme Inhibition : Specifically targeting LeuRS in microorganisms, leading to disruption in protein synthesis.

Case Studies

- Study on Antifungal Activity :

-

Docking Studies :

- Docking simulations have suggested that this compound could bind effectively within the active sites of target enzymes. This binding potential indicates a promising avenue for further exploration in drug design and development.

Q & A

Q. What are the key synthetic strategies for preparing 4,5-difluoro-2-formylphenylboronic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogen-directed electrophilic substitution followed by Suzuki-Miyaura coupling. For example:

Fluorination: Introduce fluorine atoms at the 4- and 5-positions of a benzene ring using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Formylation: Use Vilsmeier-Haack formylation (POCl₃/DMF) to introduce the aldehyde group at the 2-position.

Boronation: Employ lithiation-borylation (e.g., n-BuLi and B(OMe)₃) or direct Miyaura borylation (Pd catalysis).

Optimization Tips:

- Monitor reaction progress via <sup>19</sup>F NMR to track fluorine substitution efficiency.

- Use low temperatures (−78°C) during lithiation to avoid side reactions.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Supporting Data:

| Step | Yield (%) | Purity (HPLC) | Key Characterization (NMR, IR) |

|---|---|---|---|

| Fluorination | 65–75 | >95% | <sup>19</sup>F NMR: δ −110 to −115 ppm |

| Formylation | 50–60 | >90% | IR: 1680 cm⁻¹ (C=O stretch) |

| Boronation | 40–50 | >85% | <sup>11</sup>B NMR: δ 28–32 ppm |

Reference: Synthetic protocols for analogous compounds (e.g., 4-formylphenylboronic acid) are detailed in .

Q. How can researchers characterize the electronic and structural properties of this compound?

Methodological Answer:

- Spectroscopy:

- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR: Assign peaks to confirm regiochemistry and purity. Fluorine atoms induce deshielding (~δ 7.5–8.5 ppm for aromatic protons).

- IR Spectroscopy: Identify B–O (1350–1450 cm⁻¹) and C=O (1680 cm⁻¹) stretches.

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., B–C bond length ~1.55 Å).

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C).

Reference: DFT studies on 4-formylphenylboronic acid provide benchmarks for electronic properties .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Fluorine’s electron-withdrawing nature:

- Enhances Boron Electrophilicity: Increases Suzuki-Miyaura coupling rates with electron-rich aryl halides.

- Reduces Hydrolytic Stability: Fluorine substitution lowers pKa of boronic acid (~8.5 vs. ~9.5 for non-fluorinated analogs), requiring pH-controlled conditions (pH 7–8) to prevent protodeboronation.

Experimental Design:

- Compare coupling efficiency with Pd(OAc)₂/XPhos under varying pH (6–9) and solvent systems (THF/H₂O vs. DMF/H₂O).

- Use Hammett parameters to correlate substituent effects with reaction rates.

Data Contradiction Example:

- Higher reactivity in THF/H₂O (yield: 75%) vs. DMF/H₂O (yield: 45%) due to reduced boronic acid hydrolysis in THF.

Reference: Fluorine’s electronic effects are modeled in DFT studies .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against diol-containing proteins (e.g., lectins) using the boronic acid’s B–O–H group as a key interaction site.

- DFT/B3LYP Calculations: Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.

Key Findings:

- HOMO Localization: On the formyl and boronic acid groups, suggesting nucleophilic attack susceptibility.

- Binding Energy: −7.2 kcal/mol (vs. −5.8 kcal/mol for non-fluorinated analog) due to fluorine’s polar hydrophobicity.

Reference: Comparative docking studies for 3- and 4-formylphenylboronic acids are validated in .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Case Study: Discrepancies in <sup>19</sup>F NMR shifts between synthetic batches.

- Hypothesis: Variable hydration states (boronic acid vs. boroxine forms).

- Validation:

- Dynamic NMR: Monitor equilibria between hydrated (δ −112 ppm) and anhydrous (δ −108 ppm) forms.

- Titration with D₂O: Shift toward hydrated form confirms equilibrium.

- Solution: Dry samples over molecular sieves and record spectra in anhydrous DMSO-d₆.

Reference: Hydration effects are documented for structurally similar boronic acids .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (irritant to respiratory tract).

- First Aid:

- Inhalation: Move to fresh air; administer oxygen if needed .

- Skin Contact: Wash with soap/water for 15 minutes.

- Storage: Keep in amber vials at 0–6°C under inert gas (Ar/N₂) to prevent oxidation .

Q. Table 2. Computational Parameters (DFT/B3LYP)

| Property | Value |

|---|---|

| HOMO (eV) | −6.8 |

| LUMO (eV) | −2.1 |

| Dipole Moment (Debye) | 4.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.